1-(Brommethyl)pyren

Übersicht

Beschreibung

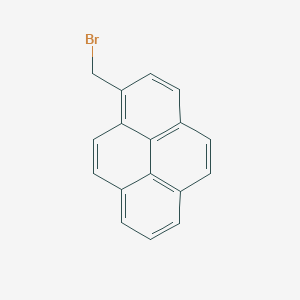

1-(Bromomethyl)pyrene is an organic compound with the molecular formula C₁₇H₁₁Br. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its photophysical properties. The bromomethyl group attached to the pyrene core makes this compound particularly useful in various chemical reactions and applications .

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)pyrene has a wide range of applications in scientific research:

Biology: The compound is employed in the study of biological systems due to its fluorescent properties.

Wirkmechanismus

- 1-(Bromomethyl)pyrene is a compound widely used in the synthesis of fluorophores. Its primary targets include:

- The compound undergoes electrophilic aromatic substitution at specific positions (1, 3, 6, and 8) on the pyrene ring. Steric hindrance forces some bulky electrophiles to react at positions 2 and 7 .

Target of Action

Mode of Action

Result of Action

Biochemische Analyse

Biochemical Properties

1-(Bromomethyl)pyrene plays a significant role in biochemical reactions, particularly in the synthesis of fluorophores. These fluorophores are used for the fluorescent sensing of various analytes, including metal ions like Cd 2+, Zn 2+ and adenosine triphosphate (ATP) at physiological pH .

Cellular Effects

Its role in the synthesis of fluorophores suggests that it may influence cell function, particularly in relation to cellular signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of 1-(Bromomethyl)pyrene is primarily related to its role in the synthesis of fluorophores. These fluorophores can bind to various biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Its stability and potential long-term effects on cellular function suggest that it may have significant implications for in vitro or in vivo studies .

Dosage Effects in Animal Models

Given its role in the synthesis of fluorophores, it is likely that its effects may vary depending on the dosage .

Metabolic Pathways

1-(Bromomethyl)pyrene is involved in the metabolic pathways related to the synthesis of fluorophores. It may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Given its role in the synthesis of fluorophores, it may interact with various transporters or binding proteins .

Subcellular Localization

Given its role in the synthesis of fluorophores, it may be directed to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)pyrene can be synthesized through the bromination of pyrene. One common method involves the use of bromine in carbon tetrachloride (CCl₄) as a solvent. The reaction typically requires stirring the mixture for a few hours until the solution changes color, indicating the completion of the reaction .

Industrial Production Methods: Industrial production of 1-(Bromomethyl)pyrene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The bromination reaction is often followed by purification steps such as recrystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Bromomethyl)pyrene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of pyrene derivatives with different functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) and potassium cyanide (KCN).

Oxidation: Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 1-(azidomethyl)pyrene, while oxidation with potassium permanganate can produce 1-(carboxymethyl)pyrene .

Vergleich Mit ähnlichen Verbindungen

1-Bromopyrene: Similar to 1-(Bromomethyl)pyrene but lacks the methyl group.

2-Bromopyrene: Another brominated derivative of pyrene with the bromine atom at a different position.

1,3,6,8-Tetrabromopyrene: A more heavily brominated pyrene derivative with multiple bromine atoms.

Uniqueness: 1-(Bromomethyl)pyrene is unique due to the presence of the bromomethyl group, which provides a versatile site for further functionalization. This makes it particularly useful in the synthesis of complex molecules and materials with specific properties .

Biologische Aktivität

1-(Bromomethyl)pyrene is a halogenated derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its environmental persistence and potential biological effects. This compound has garnered attention in recent years due to its implications in toxicology and pharmacology. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

Synthesis and Characterization

The synthesis of 1-(bromomethyl)pyrene typically involves the bromination of pyrene derivatives. A common method includes the use of phosphorus tribromide (PBr3) in a dichloromethane solvent, yielding a product that can be purified through silica gel chromatography . The structure of 1-(bromomethyl)pyrene can be confirmed using techniques such as NMR spectroscopy, which reveals characteristic shifts indicative of the bromomethyl group attached to the pyrene backbone .

Cytotoxicity and Antitumor Activity

Research has indicated that 1-(bromomethyl)pyrene exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that this compound can induce apoptosis in bladder cancer cells, suggesting its potential as an antitumor agent. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent cell death .

Table 1: Cytotoxic Effects of 1-(Bromomethyl)pyrene on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Bladder Cancer Cells | 15 | ROS generation |

| Breast Cancer Cells | 20 | Apoptosis induction |

| Lung Cancer Cells | 25 | Cell cycle arrest |

Genotoxicity

The genotoxic effects of 1-(bromomethyl)pyrene have also been investigated. Studies utilizing bacterial assays (such as the Ames test) indicate that this compound can cause mutations, raising concerns about its potential as a carcinogen . The mutagenic activity may be attributed to its ability to form DNA adducts, disrupting normal cellular functions.

Case Studies

In a notable case study, researchers explored the interaction between 1-(bromomethyl)pyrene and DNA. The study revealed that exposure to this compound resulted in increased levels of DNA strand breaks in human cell lines, corroborating its genotoxic potential . Additionally, animal models have shown that chronic exposure leads to tumor formation, further emphasizing the need for caution regarding human exposure.

Environmental Impact

Given its classification as a PAH, 1-(bromomethyl)pyrene is also relevant in environmental contexts. Its persistence in soil and water systems poses risks to wildlife and human health. Research indicates that it can bioaccumulate in aquatic organisms, leading to higher concentrations up the food chain .

Eigenschaften

IUPAC Name |

1-(bromomethyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Br/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMXRPVWWWDPFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361552 | |

| Record name | 1-(bromomethyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2595-90-6 | |

| Record name | 1-(bromomethyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2595-90-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(bromomethyl)pyrene contribute to the construction of complex molecular structures?

A1: 1-(Bromomethyl)pyrene serves as a versatile building block for synthesizing complex molecules due to its reactive bromomethyl group. [] This group readily undergoes nucleophilic substitution reactions, allowing for the attachment of 1-(bromomethyl)pyrene to various substrates. In the research by Yang et al., 1-(bromomethyl)pyrene was utilized to functionalize a "crab-like" molecule derived from bicyclo[2.2.2]octene. [] This functionalization led to the creation of a molecule with two pyrene units, capable of interacting with each other and exhibiting interesting luminescent properties.

Q2: What makes the incorporation of pyrene units, introduced via 1-(bromomethyl)pyrene, interesting for material science?

A2: Pyrene is known for its unique photophysical properties, including strong fluorescence and the ability to form excimers (excited dimers). [] When two pyrene units are brought into close proximity, as seen in the "crab-like" molecule functionalized with 1-(bromomethyl)pyrene, they can engage in π-π stacking interactions. [] This stacking leads to altered luminescent behavior compared to individual pyrene molecules, making these systems attractive for applications in sensors and optoelectronic devices.

Q3: Beyond luminescence, are there other potential applications of molecules functionalized with 1-(bromomethyl)pyrene?

A3: The "crab-like" molecules functionalized with 1-(bromomethyl)pyrene also demonstrate the ability to bind metal ions, as shown by their complexation with silver ions. [] This complexation arises from the presence of nitrogen-containing groups within the "crab-like" structure, which can coordinate to metal centers. Combining the metal-binding properties with the inherent luminescence of pyrene opens up possibilities for designing novel sensors for metal ions. These sensors could find applications in environmental monitoring or biological studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.